Stigmatellin X vs. Stigmatellin A: Divergent Cytotoxic Potency Across Human Cancer Cell Lines
Direct comparative cytotoxicity profiling reveals that stigmatellin X exhibits markedly higher potency than stigmatellin A against multiple human cancer cell lines. In HCT-116 colon carcinoma cells, stigmatellin X demonstrates an IC50 of 0.09 µg/mL compared to 0.35 µg/mL for stigmatellin A, representing a 3.9-fold increase in potency [1]. This differential is even more pronounced in U2OS osteosarcoma cells, where stigmatellin X (IC50 = 0.50 µg/mL) is 10.7-fold more potent than stigmatellin A (IC50 = 5.36 µg/mL) [1]. The consistency of this potency advantage across diverse cell types (cervical, colon, bone) underscores a fundamental structure-activity relationship linked to the distinct side-chain composition of stigmatellin X relative to stigmatellin A.
| Evidence Dimension | Cytotoxic IC50 (µg/mL) |
|---|---|
| Target Compound Data | 0.09 (HCT-116), 0.14 (KB-3-1), 0.50 (U2OS) |
| Comparator Or Baseline | Stigmatellin A: 0.35 (HCT-116), 0.95 (KB-3-1), 5.36 (U2OS) |
| Quantified Difference | 3.9-fold (HCT-116), 6.8-fold (KB-3-1), 10.7-fold (U2OS) more potent |
| Conditions | Human cancer cell lines: HCT-116 (colon carcinoma), KB-3-1 (cervix carcinoma), U2OS (osteosarcoma); standard cytotoxicity assay |
Why This Matters
For researchers studying mitochondrial dysfunction in cancer or screening for anti-proliferative agents, stigmatellin X provides a significantly more potent tool compound than stigmatellin A, enabling lower working concentrations and potentially reducing off-target effects.
- [1] Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration. Molecules, 2022, 27(14), 4656. View Source
